5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole

S1PR1 agonist immunomodulation GPCR pharmacology

Sourcing S1PR1 agonists with consistent, well-defined selectivity profiles is critical for reproducible immunological research. This p-tolyl congeneric variant addresses the gap in SAR libraries by offering a distinct electron-donating substituent, enabling precise deconvolution of steric vs. electronic effects. - **Defined Selectivity:** Potent S1PR1 agonist with an EC50 of ~13 nM; inactive against S1PR2-5 at concentrations up to 10 µM, ensuring S1PR3-mediated bradycardia artifacts are excluded. - **Predictable Physicochemistry:** Lower predicted logP versus bis-trifluoromethyl analogs simplifies in vivo formulation and may improve systemic exposure profiles. - **Reliable Supply:** A niche chemical tool backed by verified purity and cold-chain logistics, shipped globally for laboratory R&D.

Molecular Formula C20H13F3N2OS
Molecular Weight 386.4 g/mol
CAS No. 256414-84-3
Cat. No. B12072216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole
CAS256414-84-3
Molecular FormulaC20H13F3N2OS
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(S3)C(F)(F)F)C4=CC=CC=C4
InChIInChI=1S/C20H13F3N2OS/c1-12-7-9-14(10-8-12)18-24-19(26-25-18)16-11-15(13-5-3-2-4-6-13)17(27-16)20(21,22)23/h2-11H,1H3
InChIKeyMFHDEQCWZMUWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S1PR1 Agonist (CAS 256414-84-3) Overview


5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole (CAS 256414-84-3) is a synthetic small-molecule 1,2,4-oxadiazole derivative that functions as a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1) . It belongs to the 3,5-diaryl-1,2,4-oxadiazole class and shares the characteristic 5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl) pharmacophore with the well-characterized tool compound SEW2871 (CAS 256414-75-2). The key structural distinction is the replacement of the 3-(m-trifluoromethylphenyl) group in SEW2871 with a 3-(p-tolyl) substituent, yielding a molecular formula of C20H13F3N2OS and a molecular weight of 386.39 g/mol . This structural modification alters lipophilicity, steric bulk, and electronic distribution at the 3-position of the oxadiazole ring, which has implications for S1PR1 binding affinity, subtype selectivity, and pharmacokinetic behavior relative to its closest analogs.

Pathway studies Selective S1PR1 agonist for GPCR signaling and immunology research
SAR probe p-Tolyl 3-aryl reference for 1,2,4-oxadiazole SAR exploration
Profile Lower predicted lipophilicity may support formulation development

Non-Interchangeability with Generic S1PR1 Agonists


Within the 3,5-diaryl-1,2,4-oxadiazole S1PR1 agonist series, seemingly minor aryl substitutions drive large differences in receptor binding kinetics, subtype selectivity windows, and in vivo pharmacodynamics. The 3-position aryl group directly interacts with a hydrophobic subpocket of S1PR1 that dictates agonist efficacy and the extent of receptor internalization versus recycling . For example, the 3-(m-trifluoromethylphenyl) substituent in SEW2871 yields an EC50 of ~13 nM at S1PR1 with >750-fold selectivity over S1PR2–5, while alternative 3-aryl replacements have been shown to shift potency by over 10-fold and markedly alter the S1PR1/S1PR3 selectivity ratio . The p-tolyl group in CAS 256414-84-3 introduces distinct electron-donating and steric properties that are not present in the m-CF3-phenyl or other halogenated 3-aryl analogs. Consequently, substituting this compound with a different 3-aryl-5-(thienyl)-1,2,4-oxadiazole without verification of equivalent target engagement and selectivity risks compromising experimental reproducibility in immunological assays where precise S1PR1 modulation is required.

3-Aryl substitution differences may shift S1PR1 potency and subtype selectivity
Different 3-aryl groups may alter pharmacokinetic handling and solubility

Quantitative Evidence vs. Closest Analogs


S1PR1 Potency: p-Tolyl Analog vs. SEW2871

CAS 256414-84-3 is reported to activate human S1PR1 with an EC50 of approximately 13 nM, exhibiting no detectable agonist activity at S1PR2, S1PR3, S1PR4, or S1PR5 at concentrations up to 10 µM . This potency and selectivity profile is comparable to that of the widely used tool compound SEW2871 (CAS 256414-75-2), which bears a 3-(m-trifluoromethylphenyl) substituent and has a reported S1PR1 EC50 of 13–13.8 nM with similar S1PR2–5 inactivity . The near-identical S1PR1 potency but divergent 3-aryl chemistry indicates that the p-tolyl group can functionally substitute for the m-CF3-phenyl group at the S1PR1 orthosteric site while providing a distinct physicochemical profile.

S1PR1 Potency Comparison
Reported
EC50 ~13 nM vs SEW2871 13–13.8 nM; no S1PR2-5 activity up to 10 µM
Comparable S1PR1 engagement context
Distinct 3-aryl chemistry may affect off-target profiles
S1PR1 agonist immunomodulation GPCR pharmacology

Physicochemical Comparison: p-Tolyl vs. m-CF3-Phenyl

The molecular formula of CAS 256414-84-3 (C20H13F3N2OS, MW 386.39) contains only one trifluoromethyl group and one oxadiazole ring, compared with SEW2871 (C20H10F6N2OS, MW 440.36), which carries two CF3 groups . The reduced fluorine count and the presence of a p-tolyl methyl group in 256414-84-3 are predicted to lower logP by approximately 1.0–1.5 log units and reduce the number of hydrogen bond acceptors, potentially improving aqueous solubility and altering membrane permeability relative to the bis-trifluoromethyl analog.

Lipophilicity Reduction
Class-level inference
Predicted ΔlogP: -1.0 to -1.5
May improve aqueous solubility context
Calculated; experimental validation required
physicochemical properties drug-likeness lipophilicity

Structural Identity & Purity Specification

The compound is commercially available with a specified purity of ≥95% (HPLC) from multiple suppliers, and its regiochemical identity as the 3-(p-tolyl)-5-(thienyl)-1,2,4-oxadiazole isomer has been confirmed by ¹H NMR spectroscopy and mass spectrometry . The IUPAC name 3-(4-methylphenyl)-5-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]-1,2,4-oxadiazole unambiguously defines the connectivity, distinguishing it from regioisomeric 2,5-diaryl-1,3,4-oxadiazoles or 1,2,5-oxadiazoles that may arise during synthesis and could confound biological results if not properly characterized.

Purity & Identity
Specification review
≥95% (HPLC); confirmed 1,2,4-oxadiazole regioisomer by NMR/MS
Supports reproducible S1PR1 profiling
Verify batch-specific COA
quality control purity structural identity

Recommended Application Scenarios


SAR of 3-Aryl Substitution in S1PR1 Agonists

Investigators studying the structure–activity relationship of 3,5-diaryl-1,2,4-oxadiazole S1PR1 agonists can use 256414-84-3 as the p-tolyl reference compound in a congeneric series that includes SEW2871 (m-CF3-phenyl), phenyl, p-Cl-phenyl, and other 3-aryl variants. The comparable S1PR1 EC50 (~13 nM) to SEW2871, combined with the distinct electron-donating character of the p-tolyl group, allows deconvolution of electronic versus steric contributions to receptor binding and functional selectivity .

Reduced Lipophilicity S1PR1 Agonist for Immunomodulation

For in vivo models of autoimmune disease (e.g., experimental autoimmune encephalomyelitis, inflammatory bowel disease) where high compound lipophilicity leads to undesirable tissue accumulation or requires high vehicle concentrations, 256414-84-3, with its single CF3 group and lower predicted logP relative to the bis-trifluoromethyl analog SEW2871, may simplify formulation and improve systemic exposure profiles .

Lymphocyte Trafficking and Egress Assays

In lymphocyte migration and egress assays (e.g., peripheral blood lymphocyte count reduction, lymph node retention), 256414-84-3 can serve as a selective S1PR1 agonist tool compound. Its reported inactivity at S1PR2–5 (up to 10 µM) makes it suitable for experiments where S1PR3-mediated bradycardia or S1PR2-mediated vascular effects must be excluded to isolate S1PR1-dependent phenotypes .

Application
Selection Property
Validation Focus
S1PR1 3-aryl SAR studies
p-Tolyl reference with distinct electronic profile
Potency and selectivity at recombinant S1PR1
In vivo exposure and formulation studies
Lower predicted logP and reduced fluorine count
Systemic exposure in immune cell trafficking models
Lymphocyte egress and trafficking assays
S1PR1 selectivity over S1PR2-5
S1PR1-dependent lymphocyte phenotype endpoints
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